Ivermectin-d2

Bioanalysis Method Validation LC-MS/MS

This deuterated analog of doramectin is essential as an LC-MS/MS internal standard. It corrects for matrix effects, extraction loss, and ion suppression, enabling validated quantification of avermectins in plasma, tissue, and environmental matrices. Unlabeled doramectin or structural analogs compromise accuracy. This product is for R&D use only.

Molecular Formula C48H74O14
Molecular Weight 877.1 g/mol
Cat. No. B10829728
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIvermectin-d2
Molecular FormulaC48H74O14
Molecular Weight877.1 g/mol
Structural Identifiers
SMILESCCC(C)C1C(CCC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)O)OC)OC)C)C
InChIInChI=1S/C48H74O14/c1-11-25(2)43-28(5)17-18-47(62-43)23-34-20-33(61-47)16-15-27(4)42(26(3)13-12-14-32-24-55-45-40(49)29(6)19-35(46(51)58-34)48(32,45)52)59-39-22-37(54-10)44(31(8)57-39)60-38-21-36(53-9)41(50)30(7)56-38/h12-15,19,25-26,28,30-31,33-45,49-50,52H,11,16-18,20-24H2,1-10H3/b13-12+,27-15+,32-14?/t25-,26-,28-,30-,31-,33+,34-,35-,36-,37-,38-,39-,40+,41-,42-,43+,44-,45+,47+,48+/m0/s1/i17D,18D/t17?,18-,25-,26-,28-,30-,31-,33+,34-,35-,36-,37-,38-,39-,40+,41-,42-,43+,44-,45+,47+,48+
InChIKeyAZSNMRSAGSSBNP-UQSUJAHPSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Doramectin-d2 (Dideuterio Doramectin): A Stable Isotope-Labeled Internal Standard for LC-MS/MS Bioanalysis of Macrocyclic Lactones


The compound (1R,3'S,4S,5'S,6R,6'R,8R,10E,12S,13S,14E,20R,21R,24S)-6'-[(2S)-butan-2-yl]-3',4'-dideuterio-21,24-dihydroxy-12-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one, commonly designated as doramectin-d2, is a stable isotope-labeled analog of the veterinary macrocyclic lactone endectocide doramectin. This deuterated derivative, wherein two hydrogen atoms at the 3' and 4' positions of the molecule are replaced with deuterium, serves as a critical internal standard (IS) for the accurate and precise quantification of doramectin and structurally related avermectins in complex biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS) [1][2]. The use of a stable isotope-labeled internal standard, which co-elutes with the target analyte and exhibits near-identical ionization and extraction properties, is the established best practice for mitigating matrix effects and ensuring robust, validated bioanalytical methods [3].

Why Non-Deuterated Doramectin or Structural Analogs Cannot Replace Doramectin-d2 in Quantitative LC-MS/MS Workflows


Generic substitution of doramectin-d2 with unlabeled doramectin or a structural analog as an internal standard is analytically unsound and will compromise quantitative accuracy. Unlabeled doramectin cannot serve as an IS because it is indistinguishable from the target analyte, precluding any correction for variability in sample preparation and instrument response. While a non-deuterated structural analog might be used, stable isotopically labeled (SIL) internal standards, like doramectin-d2, are universally preferred and often mandated for validated methods because they exhibit chromatographic and ionization behavior that is virtually identical to the analyte, thereby providing the most effective correction for matrix effects, extraction losses, and ion suppression or enhancement [1]. Studies have demonstrated that deuterium-labeled compounds, while the first choice, can sometimes exhibit unexpected chromatographic behavior, such as slight retention time shifts, which must be evaluated during method validation [2]. In contrast, a structural analog, by definition chemically distinct, will not perfectly mimic the analyte's behavior throughout the entire analytical procedure, introducing a higher degree of uncertainty and potentially leading to inaccurate quantification, especially in complex sample matrices. This makes doramectin-d2 an indispensable, non-substitutable component of any robust analytical method for doramectin quantification.

Doramectin-d2 Quantitative Differentiation: Evidence-Based Selection Criteria for Analytical and Pharmacokinetic Applications


Validation of Deuterated Internal Standards for Enhanced LC-MS/MS Accuracy

The core rationale for selecting doramectin-d2 is its role as a stable isotope-labeled internal standard (SIL-IS). While direct comparative data for doramectin-d2 versus its unlabeled counterpart as an IS is not applicable (as the unlabeled compound is the analyte), the use of SIL-IS is a well-established principle. This is supported by the successful application of a closely related deuterated analog, ivermectin-d2 (IVR-d2), in a validated LC-ESI-MS/MS method for quantifying doramectin and other avermectins in fish tissue [1]. The method, which used IVR-d2 as the IS, achieved excellent recovery rates for all analytes, ranging from 86 to 106%, and demonstrated high sensitivity with a limit of detection (LOD) for doramectin of 1.3 μg/kg [1]. This successful validation in a complex biological matrix provides class-level inference that the use of a deuterated internal standard is critical for achieving the required accuracy and precision in doramectin bioanalysis.

Bioanalysis Method Validation LC-MS/MS

Comparative Pharmacokinetics of Parent Compound Doramectin in Rabbits: Justification for Species-Specific Internal Standard Use

The pharmacokinetic (PK) profile of the parent compound, doramectin (DRM), provides a critical justification for the use of a dedicated internal standard like doramectin-d2 in studies across different species. In a direct head-to-head comparison following subcutaneous administration in rabbits (0.3 mg/kg), DRM demonstrated a significantly larger area under the curve (AUC) of 258.40 ng·day/mL compared to ivermectin (IVM) at 191.62 ng·day/mL and moxidectin (MXD) at 83.17 ng·day/mL [1]. This substantial difference in systemic exposure underscores that the analytes are not pharmacokinetically interchangeable. Furthermore, the mean plasma residence time (MRT) of DRM was 7.52 days, significantly longer than that of IVM (4.73 days) [1]. These PK differences across the drug class mean that a 'one-size-fits-all' approach to bioanalysis is inadequate, and a specific, deuterated internal standard for doramectin is essential for accurate measurement of its unique disposition in any given species or matrix.

Pharmacokinetics Doramectin Ivermectin Moxidectin

Cross-Species Pharmacokinetic Variation of Doramectin in Cattle vs. Alpacas

A cross-study comparison of doramectin pharmacokinetics highlights the critical need for a precise, matrix-independent quantification method, which a deuterated internal standard like doramectin-d2 enables. In a study on alpacas administered doramectin subcutaneously at 0.2 mg/kg, the maximum plasma concentration (Cmax) and AUC were reported to be much lower than those observed in cattle and sheep at the same dosage [1]. This significant inter-species variability in systemic drug exposure means that analytical methods must be robust against different plasma compositions and potential matrix effects. A deuterated internal standard co-elutes with the analyte and is subject to the same matrix-induced ionization suppression or enhancement, thereby normalizing for these effects and ensuring that the observed differences in drug levels are real biological variation and not analytical artifact.

Pharmacokinetics Doramectin Species Differences

Doramectin Impurity and Stability Profiling: A Prerequisite for High-Purity Internal Standard Requirement

The need for a high-purity, well-characterized internal standard like doramectin-d2 is underscored by the complex impurity profile of the parent drug substance. A stability-indicating HPLC method developed for doramectin drug substance successfully identified and estimated multiple related substances in commercial batches, demonstrating that doramectin is subject to degradation and can contain several impurities [1]. The method was validated as accurate, robust, specific, and stability-indicating [1]. The presence of these impurities, even in small amounts, can interfere with accurate quantification of the target analyte. Using an impure or undefined internal standard introduces a source of error. Therefore, procuring a highly pure, chemically defined deuterated standard like doramectin-d2 is essential for developing a selective and specific analytical method that can reliably distinguish the target analyte from its related substances and degradation products.

Analytical Chemistry Impurity Profiling Stability

Doramectin-d2 Application Scenarios: Optimized Research and Industrial Use Cases


Validated LC-MS/MS Method Development for Doramectin Quantification in Biological Matrices

This is the primary application. Doramectin-d2 is indispensable as the internal standard for developing and validating a sensitive and specific LC-MS/MS method for quantifying doramectin in complex biological samples (e.g., plasma, tissues, milk, feces) [1]. Its use directly addresses the challenges of matrix effects, extraction variability, and instrument drift, enabling the method to meet stringent regulatory guidelines for bioanalytical method validation [2].

Cross-Species and Comparative Pharmacokinetic Studies

Given the significant PK differences of doramectin across species (as shown between cattle/alpacas and rabbits) and compared to other endectocides (ivermectin, moxidectin), doramectin-d2 is crucial for ensuring accurate and comparable PK data [3][4]. This is essential for studies on drug metabolism, residue depletion, and establishing species-specific withdrawal periods.

Quality Control and Impurity Analysis in Pharmaceutical Manufacturing

The presence of multiple related substances in doramectin drug substance, as identified by stability-indicating HPLC methods, necessitates a highly pure internal standard for accurate purity and impurity assessments [5]. Doramectin-d2 can be used as a reference standard in these quality control assays to ensure the specificity and accuracy of the method for quantifying the active pharmaceutical ingredient and its related substances.

Environmental Fate and Residue Monitoring

For studies tracking doramectin residues in the environment, such as in soil or manure following livestock treatment, a robust analytical method is required. The use of doramectin-d2 as an IS enables precise quantification of trace levels of doramectin and its degradation products in complex environmental matrices, ensuring data reliability for environmental risk assessments [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ivermectin-d2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.